molecular formula C10H9ClN2O B6171509 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride CAS No. 2613384-72-6

3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride

Cat. No.: B6171509
CAS No.: 2613384-72-6
M. Wt: 208.6
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Description

3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C10H9N2O·HCl It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyrazole ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

    Oxidation: 3-(1H-pyrazol-3-yl)benzoic acid

    Reduction: 3-(1H-pyrazol-3-yl)benzyl alcohol

    Substitution: Various substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development in various fields.

Properties

CAS No.

2613384-72-6

Molecular Formula

C10H9ClN2O

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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